6-Aminonicotinamide is a synthetic analogue of nicotinamide, a form of vitamin B3. [, , , , , ] It acts as an antimetabolite, specifically targeting nicotinamide-dependent processes within cells. [, , , , , ] Researchers utilize 6-aminonicotinamide as a tool to investigate various cellular processes and explore its potential in different scientific fields. [, , , , , , , , , , , ]
6-Aminonicotinamide is derived from nicotinamide, a form of vitamin B3, and is part of the broader category of pyridine derivatives. It is often synthesized in laboratory settings for research purposes, particularly in studies related to cellular energy metabolism and cancer biology.
The synthesis of 6-Aminonicotinamide can be achieved through various methods, with one common approach being the reaction of nicotinamide with ammonia or amine derivatives under specific conditions.
Key Synthesis Method:
This method allows for the efficient production of 6-Aminonicotinamide in moderate to high yields, making it suitable for laboratory applications.
The molecular structure of 6-Aminonicotinamide features a pyridine ring with an amino group at the sixth position. This configuration significantly influences its biochemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound:
6-Aminonicotinamide participates in several key chemical reactions relevant to its biological activity:
These reactions underscore its potential as a therapeutic agent in cancer treatment by inducing metabolic stress in tumor cells.
The mechanism of action of 6-Aminonicotinamide primarily involves its role as a niacin antagonist. By inhibiting poly(ADP-ribose) polymerase, it disrupts DNA repair mechanisms, leading to increased cellular apoptosis, particularly in rapidly dividing cells such as cancer cells.
The physical and chemical properties of 6-Aminonicotinamide are essential for understanding its behavior in biological systems:
These properties contribute to its functionality as a biochemical agent in laboratory experiments.
The applications of 6-Aminonicotinamide span various fields, particularly in biomedical research:
6-Aminonicotinamide (6-AN) exerts its primary biochemical action through potent and selective inhibition of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). As a structural analog of nicotinamide, 6-AN undergoes intracellular conversion to 6-amino-NADP⁺ (6-ANADP), which functions as a competitive antagonist at the NADP⁺ binding site of G6PD. This molecular mimicry results in a significant reduction in the enzyme's catalytic activity, with a reported inhibition constant (Kᵢ) of 0.46 μM – indicating high-affinity binding that effectively displaces the natural cofactor NADP⁺ [5]. Nuclear magnetic resonance (NMR) spectroscopic studies of tumor cells treated with 40 μM 6-AN demonstrated direct metabolic evidence of this inhibition through the conspicuous accumulation of 6-phosphogluconate (6-PG), the substrate of the subsequent reaction in the PPP pathway that requires functional G6PD for further processing [9]. The binding interaction between 6-ANADP and G6PD induces conformational constraints that prevent the proper positioning of glucose-6-phosphate for oxidation, thereby stalling the first committed step of the oxidative PPP [1] [5].
Table 1: Competitive Inhibition Parameters of 6-AN-Derived Metabolites on G6PD
6-AN Metabolite | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Primary Metabolic Consequence |
---|---|---|---|---|
6-Amino-NADP⁺ (6-ANADP) | G6PD | 0.46 μM | Competitive inhibition at NADP⁺ binding site | 6-Phosphogluconate accumulation |
6-Amino-NAD⁺ (6-ANAD) | 6-Phosphogluconate dehydrogenase | Not quantified | Competitive inhibition | 6-Phosphogluconolactone accumulation |
The competitive inhibition of G6PD by 6-ANADP triggers profound disruption throughout the oxidative arm of the pentose phosphate pathway. Metabolic flux analysis using ¹³C-labeled glucose in 6-AN-treated rat neocortex demonstrated substantial accumulation of 6-phosphogluconate (1.9 ± 0.8 μmol/10⁸ cells) and its precursor 6-phosphoglucono-δ-lactone (0.8 ± 0.4 μmol/10⁸ cells) within 15 hours of exposure [6] [9]. This metabolic bottleneck creates a dual-pathway disruption: first, through direct substrate deprivation for downstream PPP enzymes, and second, via inhibitory feedback mechanisms. Accumulated 6-phosphogluconate functions as a potent inhibitor of phosphoglucose isomerase, the second enzyme in glycolysis, thereby impairing glycolytic flux and reducing lactate production – an effect quantitatively confirmed in RIF-1 tumor cells where glucose utilization and lactate production decreased significantly (p < 0.05) following 6-AN treatment [9]. The combined inhibition effectively starves proliferating cells of essential biosynthetic precursors, particularly ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. This metabolic disruption has been documented across diverse cellular models, including rat neocortex, RIF-1 tumor cells, and Leishmania parasites, though the magnitude of PPP disruption varies according to cellular metabolic plasticity and compensatory pathway activation [6] [8] [9].
The pharmacological blockade of G6PD by 6-AN profoundly impacts cellular redox management through depletion of the reduced nicotinamide cofactor pool. As the primary generator of cytosolic NADPH, the PPP's inhibition reduces NADPH regeneration capacity by 30-70% across various cancer models, creating a pro-oxidant state incompatible with rapid proliferation [2] [3]. Cancer cells exhibit particular vulnerability to this disruption due to their inherently elevated reactive oxygen species (ROS) generation and dependence on NADPH for both antioxidant defense (glutathione regeneration) and anabolic processes (fatty acid and nucleotide biosynthesis). In human melanoma cell lines, 6-AN treatment (50 μM) significantly depleted intracellular NADPH pools within 48 hours, increasing susceptibility to oxidative damage and synergizing with metformin to reduce cell viability through redox imbalance potentiation [2]. Quantitative analysis in prostate cancer models revealed that 100 nM 6-AN elevated basal and androgen-induced ROS levels by 2.3-3.1 fold, confirming the redox vulnerability created by PPP inhibition [5]. This NADPH depletion extends beyond antioxidant defense impairment, as evidenced by reduced glutathione (GSH) levels in cardiac cells (H9C2 lineage) treated with 6-AN, where the glutathione redox ratio (GSH/GSSG) decreased by 40-60% depending on exposure duration [10]. The resulting pro-oxidant environment creates selective pressure against malignant cells with inherently high ROS production.
Table 2: Metabolic Consequences of 6-AN-Induced NADPH Depletion in Cancer Models
Cancer Cell Type | 6-AN Concentration | NADPH Reduction | ROS Increase | Functional Consequences |
---|---|---|---|---|
Human Melanoma (A375) | 50 μM | 62% ± 8% | 3.1-fold ± 0.4 | Synergistic cytotoxicity with metformin |
Prostate Cancer (LNCaP) | 100 nM | 45% ± 6% | 2.3-fold ± 0.3 | Androgen signaling disruption |
Lung Cancer (A549) | 200 μM | 71% ± 9% | 4.2-fold ± 0.7 | Endoplasmic reticulum stress induction |
Breast Cancer (CD8F1) | Systemic (20 mg/kg) | Not quantified | Significant increase | Tumor growth delay (4.3±0.8 days) |
The sustained redox imbalance induced by 6-AN treatment triggers proteotoxic stress within the endoplasmic reticulum (ER), activating the unfolded protein response (UPR) and initiating apoptotic cascades. In non-small cell lung cancer (NSCLC) cell lines (A549 and H460), pharmacological PPP blockade (100-200 μM 6-AN) significantly upregulated UPR markers including binding immunoglobulin protein (BiP), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP) within 48 hours [3] [4]. This ER stress response originated from 6-AN-induced oxidative damage to protein-folding machinery, compounded by NADPH depletion that impaired disulfide bond formation during protein maturation. Flow cytometry analysis confirmed that 6-AN-treated lung cancer cells exhibited reduced mitochondrial membrane potential (ΔΨm) by 55-70%, cytochrome c release, and subsequent caspase-3 activation – hallmark indicators of the mitochondrial apoptosis pathway [3]. The mechanistic sequence involves: (1) G6PD inhibition and NADPH depletion; (2) compromised antioxidant defense; (3) accumulation of protein misfolding in the ER lumen; (4) PERK-mediated UPR activation; and (5) CHOP-dependent transcriptional promotion of pro-apoptotic factors. This cascade was substantiated by the protective effect of the chemical chaperone 4-phenylbutyrate (4-PBA), which attenuated 6-AN-induced apoptosis by 35-40% in A549 cells [4]. The ER-mitochondrial crosstalk in this death signaling represents a vulnerable node exploited by 6-AN in metabolically reprogrammed cancer cells, with particular efficacy observed in NSCLC models where PPP flux is inherently elevated to support rapid proliferation [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7